tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
Description
Sulfonyl Group Contributions
The sulfonyl group (S=O) acts as a:
- Electron-Withdrawing Group : Reduces the piperidine’s basicity, altering receptor binding.
- Metabolic Anchor : Resists hydrolysis and oxidation, prolonging compound half-life.
- Scaffold for Derivatization : Enables further functionalization via cross-coupling reactions (e.g., palladium-catalyzed arylations).
Fluorophenyl Group Advantages
Fluorine substitution at the para position of the phenyl ring:
- Electronic Effects : Withdraws electron density, increasing the sulfonyl group’s electrophilicity.
- Steric Considerations : Minimizes steric hindrance, optimizing spatial compatibility in binding pockets.
- Metabolic Stability : Fluorine’s high bond strength to carbon reduces oxidative metabolism.
Structural and Functional Interplay
The compound’s design leverages synergistic interactions:
- Piperidine Core : Provides conformational flexibility, enabling adaptation to diverse binding sites.
- Sulfonylmethyl Bridge : Links the piperidine to the fluorophenyl group, stabilizing the molecule through dipole interactions.
- Boc Protection : Facilitates selective deprotection in multi-step syntheses, preserving reactive sites.
Applications in Medicinal Chemistry
While not a final drug entity, this compound serves as a precursor for:
- Kinase Inhibitors : The sulfonyl group mimics ATP-binding motifs in kinase active sites.
- Receptor Modulators : The fluorophenyl group enhances affinity for GPCRs or ion channels.
- Anticancer Agents : Piperidine-based scaffolds are explored in histone deacetylase (HDAC) inhibitors.
Note: Applications are inferred from analogous compounds; direct biological data for this specific structure is limited in publicly available literature.
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)sulfonylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBPJVDPQMCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperidine Amine
The Boc group is introduced to the piperidine nitrogen to prevent undesired side reactions.
Procedure :
- Dissolve piperidine-4-methanol (10.0 g, 76.9 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
- Add triethylamine (TEA, 12.8 mL, 92.3 mmol) and di-tert-butyl dicarbonate (Boc₂O, 18.4 g, 84.6 mmol).
- Stir at 25°C for 12 hours.
- Quench with water, extract with ethyl acetate, and concentrate to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (yield: 92%).
Key Conditions :
Introduction of Bromomethyl Group
The hydroxymethyl group is converted to bromomethyl to enable nucleophilic substitution.
Procedure :
- Suspend tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (8.0 g, 32.9 mmol) in dichloromethane (DCM, 80 mL).
- Cool to 0°C and add phosphorus tribromide (PBr₃, 4.2 mL, 42.8 mmol) dropwise.
- Warm to room temperature and stir for 3 hours.
- Quench with ice water, extract with DCM, and purify via column chromatography to yield tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (yield: 85%).
Key Conditions :
Sulfonylation Reaction
The bromomethyl intermediate undergoes nucleophilic substitution with 4-fluorobenzenesulfinate to install the sulfonylmethyl group.
Procedure :
- Dissolve tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (5.0 g, 15.4 mmol) in dimethylformamide (DMF, 50 mL).
- Add sodium 4-fluorobenzenesulfinate (3.2 g, 16.9 mmol) and heat to 70°C for 8 hours.
- Cool, dilute with water, and extract with ethyl acetate.
- Purify via recrystallization (hexane/ethyl acetate) to obtain tert-butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate (yield: 78%).
Key Conditions :
- Nucleophile: Sodium 4-fluorobenzenesulfinate (1.1 equivalents).
- Solvent: DMF or THF.
- Temperature: 60–85°C.
Comparative Analysis of Methodologies
The stepwise approach offers higher yields and scalability, though direct sulfonylation reduces synthetic steps.
Optimization of Reaction Conditions
Solvent Selection
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonate Group
The sulfonate moiety in this compound acts as a leaving group, enabling displacement reactions under basic conditions.
Reaction with 2-Chloropyrimidin-5-ol
-
Conditions : Potassium carbonate (K₂CO₃) in DMF at 80°C for 5 hours .
-
Mechanism : SN2 displacement of the sulfonate group by the hydroxyl oxygen of 2-chloropyrimidin-5-ol.
-
Outcome :
Reaction with 2-Bromo-5-hydroxybenzonitrile
Coupling Reactions
The piperidine ring’s tertiary nitrogen or sulfonate-activated methyl group facilitates coupling with aromatic systems.
Suzuki-Miyaura Coupling
-
Conditions : Boronate ester intermediates (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) with aryl halides .
-
Example :
Substrate Partner Yield Methyl 4-bromobenzoate Boronate ester 99%
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions to generate free piperidine intermediates.
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
-
Application : Critical for subsequent functionalization (e.g., amidation or alkylation) .
Sulfonamide Formation
-
Conditions : Reaction with amines (e.g., 2-amino-5-bromopyridin-3-ol) using Cs₂CO₃ in DMF at 80°C .
-
Yield : 90%
-
Product : tert-Butyl 4-((2-amino-5-bromopyridin-3-yloxy)methyl)piperidine-1-carboxylate .
Ester Hydrolysis
Comparative Reactivity Table
Mechanistic Insights
-
Steric Effects : The tert-butyl group imposes steric hindrance, directing reactivity toward the sulfonate-methyl site rather than the piperidine ring .
-
Solvent Role : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
-
Base Selection : Strong bases (e.g., Cs₂CO₃) improve yields in challenging displacements .
Challenges and Optimizations
Scientific Research Applications
Pharmacological Applications
The compound has been identified as having potential therapeutic effects in various medical conditions, particularly cardiovascular diseases. Its bioactive properties suggest it may modulate specific biological pathways involved in heart function, making it a candidate for further pharmacological studies.
Cardiovascular Disease Treatment
Research indicates that tert-butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate may have therapeutic effects against dilated cardiomyopathy and related conditions. The compound's ability to influence cardiac function through modulation of signaling pathways presents a promising avenue for drug development aimed at treating heart diseases.
Synthetic Applications
The synthesis of this compound involves several key steps that allow for modifications to enhance its efficacy. The versatility of its structure enables the development of related compounds with varied biological activities, which is crucial in medicinal chemistry.
This compound has demonstrated significant biological activity across various studies:
In Vitro Studies
Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, related piperidine derivatives have exhibited IC50 values in the nanomolar range against specific cancer types, indicating potent anti-proliferative effects.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (Non-Cancer) | >2.0 | Minimal effect |
Binding Affinity Studies
Binding studies suggest that this compound may exhibit selective binding to certain neurotransmitter receptors. This selectivity could enhance its therapeutic profile while minimizing side effects associated with non-selective compounds.
Anticancer Activity
A study evaluated the anticancer properties of similar piperidine derivatives, revealing significant tumor size reduction in mouse models treated with these compounds. The study highlighted their potential as effective agents against triple-negative breast cancer, demonstrating a notable safety margin against normal cells.
Neuropharmacological Effects
Investigations into the neuropharmacological effects of related compounds suggest their potential role in modulating mood disorders. Findings indicate that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonylmethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl moiety may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
(a) tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
(b) tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate (QD-7475)
(c) tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate
- Substituent : 4-Bromophenylsulfonyl.
- Key Properties : Bromine’s bulkiness may sterically hinder interactions but offers opportunities for further functionalization via cross-coupling .
Functional Group Modifications
(a) tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate (BD214690)
(b) tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate
- Functional Group : Trifluoromethanesulfonate (-OSO₂CF₃).
- Key Properties : Acts as a leaving group in SN2 reactions, enabling further derivatization .
Structural Analogues with Heterocyclic Modifications
(a) tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
(b) tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate
- Modification: Cyanocyclopropyl group.
- Synthesis : Photoredox-catalyzed radical addition with 4-chloro-2-methylenebutanenitrile, yielding 60% purity .
Comparative Data Tables
Research Findings and Trends
Sulfonyl vs. Thioether Groups : Sulfonyl derivatives exhibit higher solubility and binding specificity, whereas thioethers prioritize membrane permeability .
Fluorine vs. Trifluoromethyl : Fluorine improves metabolic stability, while trifluoromethyl enhances lipophilicity and prolongs half-life .
Synthetic Efficiency : Photoredox methods (e.g., for cyclopropane derivatives) achieve moderate yields (60–90%) but require specialized catalysts .
Biological Activity
tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate (CAS No. 226398-50-1) is a synthetic compound with potential pharmacological applications. Its structure includes a piperidine ring, a tert-butyl group, and a sulfonyl moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22FNO4S
- Molecular Weight : 343.41 g/mol
- Purity : 97% (commercially available)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses and cellular signaling pathways. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
The compound has been evaluated for its potential as an anti-inflammatory agent and a modulator of immune responses. Notably, it has shown promise in inhibiting the NLRP3 inflammasome pathway, which plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β.
In vitro Studies
Research indicates that compounds structurally similar to this compound exhibit significant inhibition of IL-1β release in lipopolysaccharide (LPS)/ATP-stimulated human macrophages. For instance, derivatives with modifications to the piperidine structure demonstrated varying degrees of anti-pyroptotic activity, suggesting that structural optimization could enhance efficacy against inflammatory conditions .
Case Studies and Research Findings
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfonation to minimize byproducts .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .
- Solvent Selection : Use anhydrous THF or DMF to enhance solubility of intermediates .
Advanced Consideration :
Flow microreactor systems (e.g., continuous-flow chemistry) can improve yield (>85%) by precise control of reaction parameters (residence time, mixing efficiency) .
How should researchers handle and store this compound to ensure safety and stability?
Q. Basic Safety Protocol :
Q. Advanced Hazard Mitigation :
- Toxicity Data : While acute toxicity is uncharacterized, similar sulfonamide derivatives show Category 4 oral/dermal toxicity (LD₅₀ > 300 mg/kg) .
- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate with 10% NaOH solution .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Basic Characterization :
Q. Advanced Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 386.12 (calculated for C₁₇H₂₃FNO₄S) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the piperidine ring .
How can conflicting data from different synthesis protocols be resolved when reproducing literature methods for this compound?
Q. Methodological Approach :
- Systematic Parameter Variation : Test reported conditions (e.g., solvent polarity, catalyst loading) to identify critical factors .
- Byproduct Analysis : Use LC-MS to trace impurities (e.g., desulfonated intermediates or Boc-deprotected products) .
Case Study :
If coupling yields vary (40–70%), compare reaction atmospheres (N₂ vs. Ar) and degassing methods (freeze-pump-thaw vs. sonication) .
What are the potential biological targets or pharmacological activities predicted for this compound based on its structural features?
Q. Structure-Activity Relationship (SAR) Insights :
- Sulfonamide Group : May inhibit carbonic anhydrase or tyrosine kinase receptors, common in anticancer agents .
- Fluorophenyl Moiety : Enhances metabolic stability and membrane permeability, suggesting CNS drug potential .
Q. Advanced Screening :
- In Silico Docking : Use AutoDock Vina to predict binding affinity for EGFR or COX-2 .
- In Vitro Assays : Test cytotoxicity (MTT assay) against HeLa or MCF-7 cell lines at 10–100 µM concentrations .
How can researchers address solubility challenges during in vitro assays for this compound?
Q. Basic Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
